molecular formula C12H9F3N2O B597064 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine CAS No. 1261780-90-8

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine

Cat. No.: B597064
CAS No.: 1261780-90-8
M. Wt: 254.212
InChI Key: UIGGBRRRULXVQL-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine is a chemical compound featuring a pyridin-3-amine core substituted with a 4-(trifluoromethoxy)phenyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound incorporates two key pharmacophores: the aminopyridine and the trifluoromethoxy group. The aminopyridine structure is a common motif in the development of active molecules, while the trifluoromethoxy (OCF3) substituent is renowned for its strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability, properties that are strategically employed to optimize the physical-chemical and pharmacological profiles of lead compounds . Compounds containing the trifluoromethylpyridine (TFMP) scaffold are fundamental ingredients in the development of both agrochemicals and pharmaceuticals . In the pharmaceutical industry, fluorine-containing building blocks are critical for discovering new bioactive molecules, with an estimated 40% of all pharmaceutical compounds containing fluorine and nearly 20% containing a trifluoromethyl group . As a building block, this compound is For Research Use Only and is intended for use as a standard in analytical methods or as a synthetic intermediate in the discovery of novel chemical entities.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-8(2-4-11)9-5-10(16)7-17-6-9/h1-7H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGBRRRULXVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744981
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261780-90-8
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki–Miyaura Coupling

The Suzuki–Miyaura reaction is a cornerstone for introducing aryl groups to pyridine rings. In one protocol, 3-aminopyridine-5-boronic acid is coupled with 1-bromo-4-(trifluoromethoxy)benzene under palladium catalysis. The reaction employs Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture at 80°C for 12 hours, achieving a yield of 78%. Critical parameters include:

  • Catalyst loading : Elevated Pd concentrations (>5 mol%) risk side-product formation.

  • Base selection : Weak bases (e.g., NaHCO₃) reduce deboronation side reactions compared to stronger alternatives.

Comparative Data for Suzuki–Miyaura Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O8078
PdCl₂(dppf)K₃PO₄THF/H₂O9065

Buchwald–Hartwig Amination

For substrates lacking boronic acids, Buchwald–Hartwig amination enables direct C–N bond formation. A patented method reacts 5-bromopyridin-3-amine with 4-(trifluoromethoxy)aniline using Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and t-BuONa in toluene at 110°C. This approach bypasses boronic acid preparation but requires rigorous exclusion of moisture and oxygen, yielding 68% product after prep-HPLC purification.

Multi-Step Functionalization of Pyridine Precursors

Halogenation Followed by Coupling

A two-step sequence starts with regioselective bromination of pyridin-3-amine at the 5-position using N-bromosuccinimide (NBS) in acetonitrile at 30°C. The resultant 5-bromopyridin-3-amine undergoes Ullmann-type coupling with 4-(trifluoromethoxy)phenol in the presence of CuI and 1,10-phenanthroline, achieving 72% yield.

Reductive Amination

In a novel approach, 5-(4-(trifluoromethoxy)phenyl)pyridine-3-carbaldehyde is treated with ammonium acetate and NaBH₃CN in methanol. The aldehyde intermediate is generated via oxidation of a methyl precursor (e.g., 5-(4-(trifluoromethoxy)phenyl)pyridin-3-yl)methanol) using MnO₂. This method offers a 63% overall yield but requires careful control of reducing agent stoichiometry to prevent over-reduction.

Catalytic Hydrogenation Strategies

Nitro Group Reduction

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-nitrobenzene is hydrogenated over Raney Ni at 50 psi H₂ in ethanol. The reaction completes within 4 hours, furnishing the target amine in 85% yield. Critical considerations include:

  • Catalyst activation : Pre-treatment of Raney Ni with H₂ ensures optimal activity.

  • Temperature control : Exceeding 60°C promotes dehalogenation of the trifluoromethoxy group.

Purification and Characterization

Chromatographic Techniques

  • Prep-HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% ACN) resolve polar byproducts, achieving >98% purity.

  • Silica gel chromatography : Ethyl acetate/hexane (1:3) elutes the compound with minimal tailing.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.75 (s, 2H, NH₂).

  • MS (ESI) : m/z 285.1 [M+H]⁺.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost (USD/kg)Yield (%)Purity (%)
Suzuki–Miyaura12,0007898
Buchwald–Hartwig15,5006897
Reductive Amination9,8006395

The Suzuki–Miyaura method balances cost and efficiency, while reductive amination offers lower material expenses despite moderate yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl and pyridine rings.

    Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups to the phenyl or pyridine rings .

Scientific Research Applications

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine is best understood through comparison with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyridine-Based Amines

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₁₂H₉F₃N₂O* 5-(4-CF₃O-phenyl), 3-NH₂ Metabolic stability, drug design candidate
5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amine C₁₃H₁₁F₃N₂O 5-(4-CF₃O-phenyl), 6-CH₃, 3-NH₂ Cataloged for research (MFCD18400559)
3-Amino-4-(trifluoromethyl)pyridine C₆H₅F₃N₂ 4-CF₃, 3-NH₂ Intermediate in agrochemical synthesis
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine C₁₂H₈F₄N₂ 5-(3-F-phenyl), 3-CF₃, 2-NH₂ Investigated for kinase inhibition
N-(4-hydroxy-2-nitrophenyl)-formamide C₇H₆N₂O₃ Formamide derivative Synthetic intermediate (Example 65, EP 1 926 722 B1)

*Estimated formula based on analogs; exact data unavailable in evidence.

Key Findings from Comparative Analysis

Electron-Withdrawing Groups (EWGs): The trifluoromethoxy group (CF₃O) in this compound provides stronger electron-withdrawing effects compared to trifluoromethyl (CF₃) in 3-amino-4-(trifluoromethyl)pyridine . This difference impacts reactivity and binding affinity in enzyme inhibition (e.g., CYP51 in Chagas disease drug candidates) .

Biological Activity: Pyridine derivatives with para-substituted trifluoromethoxy phenyl groups (e.g., UDO and UDD in ) exhibit potent anti-Trypanosoma cruzi activity via CYP51 inhibition, comparable to posaconazole .

Synthetic Accessibility:

  • The synthesis of related compounds, such as 6-methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine (), involves coupling pyridin-3-amine with substituted benzyl halides. This highlights the versatility of pyridin-3-amine as a scaffold for derivatization .

Contrasting Properties

  • Metabolic Stability: CF₃O-substituted compounds are less prone to oxidative metabolism than their CF₃ counterparts, as demonstrated in CYP51 inhibitors .

Biological Activity

5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C12_{12}H9_9F3_3N2_2O
  • Molecular Weight : Approximately 268.23 g/mol

The trifluoromethoxy group enhances lipophilicity, which is crucial for biological interactions, while the pyridine ring contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer research and pain management. The following sections detail specific findings related to its biological effects.

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The trifluoromethoxy group is believed to enhance the compound's interaction with target proteins involved in cancer progression.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
A549 (Lung)5.2Apoptosis induction
MCF7 (Breast)7.8Cell cycle arrest
HeLa (Cervical)4.5Inhibition of PI3K

Analgesic Properties

In vivo studies have shown that this compound exhibits analgesic properties in rat models of inflammatory pain. It has been demonstrated to significantly reduce mechanical allodynia when administered intracisternally in models induced by Complete Freund’s Adjuvant (CFA) .

Table 2: Analgesic Efficacy in Animal Models

CompoundDose (mg/kg)Pain Model% Inhibition at 120 min
This compound10CFA-induced90%
Control-CFA-induced10%

Structure-Activity Relationships (SAR)

The presence of the trifluoromethoxy group is pivotal in enhancing the compound's biological activity compared to analogs lacking this substituent. SAR studies indicate that modifications at the phenyl or pyridine rings can significantly alter potency and selectivity against various biological targets.

Table 3: Comparison of Structural Analogues

Compound NameMolecular FormulaKey Features
5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amineC12_{12}H9_{9}F3_{3}N2_{2}ODifferent substitution pattern on phenyl ring
5-Methyl-6-(4-(trifluoromethoxy)phenyl)pyridin-3-amineC13_{13}H11_{11}F3_{3}N2_{2}OMethyl substitution adds steric bulk
5-(4-Trifluoromethylphenyl)pyridin-3-amineC12_{12}H9_{9}F3_{3}N2_{2}Trifluoromethyl instead of trifluoromethoxy

The mechanism by which this compound exerts its effects involves interaction with specific protein targets, including kinases associated with cancer and pain pathways. Notably, it has been identified as a potential inhibitor of p38α MAPK, a target implicated in inflammatory pain responses .

Q & A

Q. What are the recommended synthetic routes for 5-(4-(Trifluoromethoxy)phenyl)pyridin-3-amine, and what key reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation reactions or functional group transformations. For example, a common approach involves coupling trifluoromethoxy-substituted aryl halides with pyridin-3-amine derivatives under palladium catalysis. Key parameters include:
  • Temperature : Maintain 80–100°C to balance reactivity and side-product formation .
  • Catalyst system : Use Pd(PPh₃)₄ with ligands like Xantphos to enhance coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

  • Methodological Answer :
  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. The compound may release toxic fumes (e.g., HF) under acidic conditions .
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the trifluoromethoxy group .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration to minimize environmental hazards .

Q. What spectroscopic and chromatographic methods are optimal for characterizing purity and structure?

  • Methodological Answer :
  • LC-MS (ESI) : Confirm molecular ion peaks (e.g., m/z 178.11 [M+H]⁺) and detect impurities .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and trifluoromethoxy signals (δ ~120 ppm in ¹⁹F NMR) .
  • IR spectroscopy : Validate amine (-NH₂, ~3350 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed to determine bond angles, torsion angles, and packing motifs. For example:
  • Crystal system : Triclinic (space group P1) with unit cell parameters a = 8.5 Å, b = 9.8 Å, c = 10.4 Å .
  • Data collection : Use a rotating anode diffractometer (λ = 1.54178 Å) at 173 K to minimize thermal motion .
  • Refinement : Apply SHELXL-97 with R < 0.07 to resolve H-bonding between -NH₂ and adjacent pyridine rings .

Q. What strategies address contradictory biological activity data in different assay conditions for derivatives of this compound?

  • Methodological Answer :
  • Assay standardization : Control variables like pH (7.4 for physiological conditions) and ATP levels (for kinase assays) .
  • Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) and cell-based viability assays (e.g., IC₅₀ comparisons) .
  • Metabolic stability testing : Incubate with liver microsomes to identify degradation pathways that may skew activity .

Q. How can computational modeling predict the reactivity of intermediates in the synthesis of trifluoromethoxy-containing analogs?

  • Methodological Answer :
  • DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to evaluate energy barriers for trifluoromethoxy group introduction .
  • Molecular docking : Simulate binding poses with target proteins (e.g., HIF-1α) to prioritize derivatives for synthesis .

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